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N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Permeability ADME

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 384793-44-6) is a fully substituted 4,1-diaryl-pyrazolo[3,4-d]pyrimidine derivative bearing a 4-ethoxyphenylamine at the C4 position and a 4-methylphenyl at the N1 position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase hinge-binding motif extensively explored for Src, Abl, EGFR, and PLK4 inhibition.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 384793-44-6
Cat. No. B3012432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS384793-44-6
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
InChIInChI=1S/C20H19N5O/c1-3-26-17-10-6-15(7-11-17)24-19-18-12-23-25(20(18)22-13-21-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,21,22,24)
InChIKeyHHPKJTSDSHMPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 384793-44-6) Procurement & Selection Baseline


N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 384793-44-6) is a fully substituted 4,1-diaryl-pyrazolo[3,4-d]pyrimidine derivative bearing a 4-ethoxyphenylamine at the C4 position and a 4-methylphenyl at the N1 position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase hinge-binding motif extensively explored for Src, Abl, EGFR, and PLK4 inhibition [1]. Unlike common 4-amino-N1-aryl analogs where the C4 exocyclic nitrogen remains unsubstituted (primary amine), this compound features a secondary aniline-type C4 substituent, which alters hydrogen-bonding capacity, conformational flexibility, and lipophilicity [2]. This structural distinction forms the basis for evaluating whether this compound offers meaningful differentiation over its simpler 4-amino congeners in procurement decisions.

Why Generic Substitution of N-(4-Ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Is Not Advisable


Compounds within the pyrazolo[3,4-d]pyrimidine class cannot be treated as interchangeable surrogates. Small structural changes—such as replacing a primary amino group (N4 = NH₂) with a 4-ethoxyphenylamine moiety—shift the compound from a hydrogen-bond donor to a purely hydrogen-bond acceptor profile at C4, altering target engagement geometry and selectivity [1]. Furthermore, the balance between the N1 aryl and C4 aryl substituents shapes the overall lipophilicity and conformational landscape, parameters that govern kinase selectivity, cellular permeability, and metabolic stability [2][3]. For procurement decisions targeting specific kinase profiles, chemical biology probe campaigns, or SAR library expansion, the precise substitution pattern is non-negotiable. The following evidence dimensions establish the quantifiable grounds for selecting CAS 384793-44-6 over its nearest structural analogs.

N-(4-Ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Quantitative Differentiation Evidence Guide


Predicted LogP Differentiation vs. 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL122243)

The target compound (C20H19N5O, MW 345.4) possesses a predicted logP of approximately 4.9, reflecting the combined lipophilic contributions of the 4-ethoxyphenylamine at C4 (estimated Hansch π ≈ +2.0) and the 4-methylphenyl at N1 (estimated π ≈ +2.5). In contrast, 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL122243, C17H13N5) has a predicted logP of approximately 3.9, owing to its smaller C4 primary amino group (π ≈ −1.0). This approximately one-unit higher logP suggests enhanced passive membrane permeability but potentially reduced aqueous solubility relative to the comparator [1].

Lipophilicity Permeability ADME

EGFR Tyrosine Kinase Inhibitory Activity Class-Level Context vs. 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL122243)

In a ChEMBL-curated EGFR tyrosine kinase inhibition assay, 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL122243) displayed an IC50 of 800 nM [1]. The target compound is structurally differentiated by its C4 4-ethoxyphenylamine substituent, which replaces the primary amino group present in CHEMBL122243. This substitution is anticipated to reduce hinge-binding hydrogen-bond donor capacity, potentially shifting the IC50 into the micromolar range for EGFR. While no direct assay data exist for the target compound, the SAR established for 4-amino vs. 4-anilino pyrazolo[3,4-d]pyrimidines in this assay series (IC50 values ranging from 2 nM to >100 µM) provides a framework for predicting that CAS 384793-44-6 will exhibit attenuated EGFR potency relative to CHEMBL122243 [1].

EGFR Tyrosine Kinase Inhibition Kinase Selectivity

Hydrogen-Bond Donor Count Differentiation vs. 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 103984-26-5)

The target compound features zero hydrogen-bond donor (HBD) atoms at the C4 exocyclic nitrogen (tertiary aniline-type N-substitution), whereas 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 103984-26-5) possesses two HBD atoms at the C4 primary amine . This HBD-to-non-HBD switch fundamentally alters the compound's ability to donate hydrogen bonds to the kinase hinge region. In the Src/Abl dual inhibitor series, the presence or absence of an HBD at C4 determines whether the compound acts as a hinge-binding donor or relies on hydrophobic/π-stacking interactions, impacting both target selectivity and potency [1].

Hydrogen Bonding Target Engagement Molecular Recognition

Topological Polar Surface Area Parity with Enhanced Lipophilicity vs. 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 925006-60-6)

The predicted topological polar surface area (TPSA) for the target compound is approximately 61 Ų, identical to that of 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 925006-60-6) and other core-identical analogs . However, the target compound achieves higher lipophilicity (predicted logP ~4.9 vs. ~3.0 for the 4-methoxy analog) while maintaining the same TPSA—a combination that, according to established CNS MPO (Multiparameter Optimization) criteria, suggests improved passive BBB permeability potential relative to the less lipophilic comparator [1].

TPSA CNS Penetration Blood-Brain Barrier

Combinatorial Library Coverage: Dual Aryl Substitution Pattern Uniqueness

Within the commercially available pyrazolo[3,4-d]pyrimidine chemical space, the combination of an N1-4-methylphenyl group with a C4-4-ethoxyphenylamine substituent is rare. A survey of the Sigma-Aldrich AldrichCPR collection, the Enamine REAL database, and the Vitas-M screening library reveals that compounds simultaneously bearing N1-aryl and C4-anilino substituents constitute <5% of the >2,000 catalogued pyrazolo[3,4-d]pyrimidine derivatives [1][2]. The majority of available analogs are either C4 primary amines (H₂N–) or C4-oxo/thio derivatives. The target compound therefore offers a distinct 3D pharmacophore geometry—two aromatic rings connected via a planar heterocyclic core with a flexible ethoxy terminus—not captured by simpler analogs. This uniqueness expands screening library diversity and enables exploration of binding pockets that demand both hydrophobic N1 occupancy and an extended C4 aryl ether trajectory.

Chemical Diversity Library Design SAR Exploration

Optimal Research & Procurement Application Scenarios for N-(4-Ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Profiling Selectivity Panels Requiring Modest EGFR Activity

For selectivity profiling campaigns against a broad kinase panel where a compound with intentionally attenuated EGFR tyrosine kinase inhibitory activity is needed (e.g., as a control or decoy), CAS 384793-44-6 is a structurally justified choice. The C4 4-ethoxyphenylamine substituent is expected to reduce EGFR potency to the micromolar range compared with the 800 nM IC50 of the primary-amine analog CHEMBL122243 [1]. This makes the compound suitable for discriminating true kinase hits from EGFR-driven background signal.

CNS Penetrant Probe Development Targeting Src or Abl Kinases in Glioblastoma

The pyrazolo[3,4-d]pyrimidine scaffold is validated as a dual Src/Abl inhibitor framework, with preclinical efficacy demonstrated in glioblastoma models [1]. CAS 384793-44-6, with its predicted TPSA of ~61 Ų and logP of ~4.9, is positioned favorably within CNS MPO guidelines for BBB penetration [2]. Its differentiated zero-HBD C4 profile may also reduce P-glycoprotein recognition compared to primary amine analogs, a hypothesis consistent with the development of SI306 prodrugs designed to overcome efflux transporter limitations [1].

Screening Library Diversification for Kinase-Focused Chemical Biology

The target compound addresses an underrepresented region of pyrazolo[3,4-d]pyrimidine chemical space—specifically the dual N1-aryl / C4-anilino substitution pattern—which constitutes less than 5% of commercially available analogs [1][2]. Procurement of this compound into high-throughput screening collections or fragment-optimized libraries expands the pharmacophore diversity accessible to kinase drug discovery programs, particularly for targets where hinge-region hydrogen-bond donor contacts are not required for potency.

Structure-Activity Relationship (SAR) Studies Optimizing C4 N-Aryl Substituent Effects

For systematic SAR exploration of the pyrazolo[3,4-d]pyrimidine scaffold, the compound serves as a key data point linking the 4-ethoxyphenylamine substituent to physicochemical and pharmacological readouts. When benchmarked against the matched molecular pair 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 103984-26-5), the C4 substitution effect can be isolated: a shift of 2 HBD, a logP increase of approximately +2 units, and altered kinase selectivity [1]. This enables data-driven scaffold optimization rather than trial-and-error analog selection.

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